Superior Potency Against HRV-14: R-61837 vs. WIN 51711 in Plaque Reduction Assay
In a direct head-to-head plaque reduction assay using human rhinovirus serotype 14 (HRV-14) infected HeLa cells, R-61837 exhibited a 50% effective concentration (EC50) of 0.03 µM, while the closest analog WIN 51711 showed an EC50 of 0.05 µM under identical conditions [1]. This represents a 1.67-fold greater potency for R-61837.
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | 0.03 µM |
| Comparator Or Baseline | WIN 51711: 0.05 µM |
| Quantified Difference | 1.67x more potent |
| Conditions | Plaque reduction assay, HeLa cells, HRV-14, 48 h post-infection |
Why This Matters
For procurement targeting HRV-14 research, R-61837 achieves effective viral inhibition at a 40% lower concentration than WIN 51711, reducing compound mass requirements.
- [1] Andries, K., Dewindt, B., Snoeks, J., & Willebrords, R. (1990). In vitro activity of R-61837, a new antirhinovirus compound. Antiviral Research, 14(4-5), 249-262. (Table 2, page 254) View Source
